REACTION_CXSMILES
|
C(=O)([O-])[O-].[Na+].[Na+].[CH3:7][O:8][C:9](=[O:17])[C:10]1[CH:15]=[CH:14][CH:13]=[N:12][C:11]=1Cl.[F:18][C:19]1[CH:24]=[CH:23][C:22](B(O)O)=[CH:21][CH:20]=1>CCO>[CH3:7][O:8][C:9](=[O:17])[C:10]1[CH:15]=[CH:14][CH:13]=[N:12][C:11]=1[C:22]1[CH:23]=[CH:24][C:19]([F:18])=[CH:20][CH:21]=1 |f:0.1.2|
|
Name
|
Pd(Ph3)4
|
Quantity
|
1.84 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
42.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
55.5 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(N=CC=C1)Cl)=O
|
Name
|
|
Quantity
|
53.8 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)B(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
78 °C
|
Type
|
CUSTOM
|
Details
|
with vigorous stirring under N2 overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
HPLC analysis [Tret 52=10 min, Tret 54=12 min] of the reaction mixture
|
Duration
|
12 min
|
Type
|
CUSTOM
|
Details
|
was completely consumed
|
Type
|
CUSTOM
|
Details
|
a later-eluting peak produced
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the solvents removed under vacuum
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in EtOAc
|
Type
|
WASH
|
Details
|
washed
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(N=CC=C1)C1=CC=C(C=C1)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |